molecular formula C9H5ClF2N2 B580831 3-Chloro-5,7-difluoroquinolin-4-amine CAS No. 1209369-43-6

3-Chloro-5,7-difluoroquinolin-4-amine

Cat. No.: B580831
CAS No.: 1209369-43-6
M. Wt: 214.6
InChI Key: PRDPJVHFDCZDOZ-UHFFFAOYSA-N
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Description

3-Chloro-5,7-difluoroquinolin-4-amine is a halogenated quinoline derivative featuring a chloro substituent at position 3 and fluorine atoms at positions 5 and 7 on the quinoline core. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their planar aromatic structure, which facilitates interactions with biological targets like enzymes or DNA .

Properties

CAS No.

1209369-43-6

Molecular Formula

C9H5ClF2N2

Molecular Weight

214.6

IUPAC Name

3-chloro-5,7-difluoroquinolin-4-amine

InChI

InChI=1S/C9H5ClF2N2/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H,(H2,13,14)

InChI Key

PRDPJVHFDCZDOZ-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1F)C(=C(C=N2)Cl)N)F

Synonyms

4-Amino-3-chloro-5,7-difluoroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 3-Chloro-5,7-difluoroquinolin-4-amine with structurally related compounds, including the chroman derivative from :

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound Quinoline Cl (C3), F (C5, C7), NH2 (C4) C9H5ClF2N2 228.6 (estimated) Planar aromatic core; halogenated
5,7-Difluorochroman-4-amine hydrochloride () Chroman F (C5, C7), NH2 (C4), HCl C9H10ClF2NO 221.63 Non-aromatic bicyclic core; salt form
5,7-Difluoroquinolin-4-amine Quinoline F (C5, C7), NH2 (C4) C9H6F2N2 192.1 Lacks chloro group; reduced lipophilicity
3-Chloroquinolin-4-amine Quinoline Cl (C3), NH2 (C4) C9H7ClN2 178.6 Lacks fluorines; simpler substitution

Key Observations:

  • Halogen Effects: The chloro group at position 3 in the target compound increases lipophilicity, which may enhance membrane permeability compared to non-chlorinated analogs like 5,7-Difluoroquinolin-4-amine.
  • Salt Forms : The hydrochloride salt in 5,7-Difluorochroman-4-amine improves aqueous solubility, a feature absent in the free base form of the target compound.

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